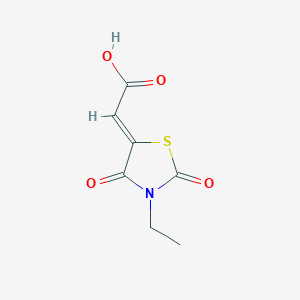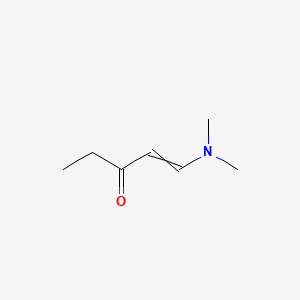![molecular formula C17H16F3NO2 B3054692 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 6158-78-7](/img/new.no-structure.jpg)
5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H16F3NO2 and its molecular weight is 323.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of 5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that compounds with trifluoromethyl groups can activate substrates and stabilize partially developing negative charges in transition states . This suggests that the trifluoromethyl group in this compound might play a crucial role in its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence a wide range of pharmacological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability of drugs
Result of Action
The presence of the trifluoromethyl group suggests that the compound could potentially have a wide range of pharmacological activities .
Propriétés
Numéro CAS |
6158-78-7 |
|---|---|
Formule moléculaire |
C17H16F3NO2 |
Poids moléculaire |
323.31 g/mol |
Nom IUPAC |
5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C17H16F3NO2/c1-9-6-13-14(7-10(9)2)16(23)21(15(13)22)12-5-3-4-11(8-12)17(18,19)20/h3-5,8,13-14H,6-7H2,1-2H3 |
Clé InChI |
AJQUBZOGUDYWCL-UHFFFAOYSA-N |
SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C |
SMILES canonique |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


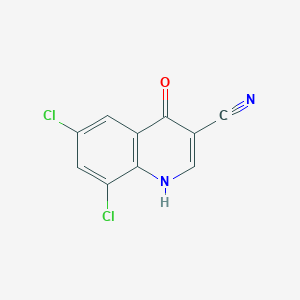
![3-Fluoro-4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol](/img/structure/B3054612.png)
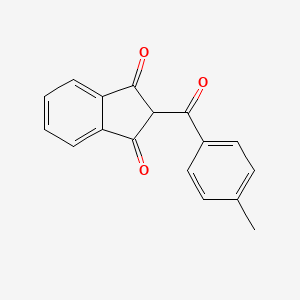

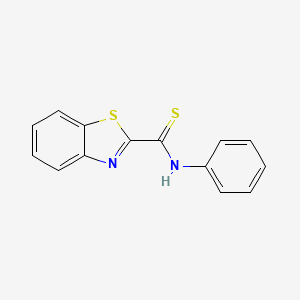
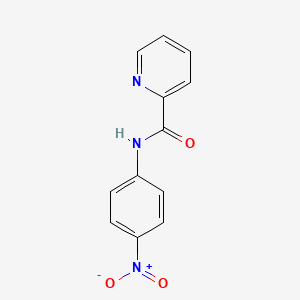
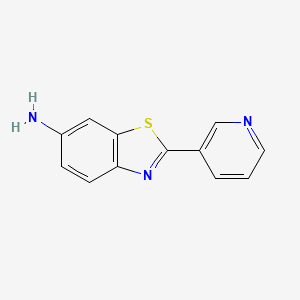
![1-methyl-7-(trifluoromethyl)-1H-benzo[b][1,4]diazepine-2,4(3H,5H)-dione](/img/structure/B3054622.png)

![Methyl 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B3054625.png)
